BGC20-761

Catalog No.
S521094
CAS No.
17375-63-2
M.F
C19H22N2O
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BGC20-761

CAS Number

17375-63-2

Product Name

BGC20-761

IUPAC Name

2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3

InChI Key

VSGPGYWZVPDDSK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-methoxy-2-phenyl-N,N-dimethyltryptamine, BGC20-761, PMDT cpd

Canonical SMILES

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

The exact mass of the compound 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl- is 294.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BGC20-761 (5-MeO-2-phenyl-DMT) is a synthetic tryptamine analog characterized by its multi-target antagonist profile, exhibiting high affinity for 5-HT6, 5-HT2A, and dopamine D2 receptors[1]. Unlike highly selective 5-HT6 ligands, this compound retains the endogenous indole core while providing broad-spectrum receptor blockade, making it a critical reference standard for atypical antipsychotic modeling, cognitive enhancement assays, and tryptamine structure-activity relationship (SAR) studies [2]. Its high solubility in DMSO (up to 100 mM) ensures excellent processability in both in vitro high-throughput screening and in vivo behavioral protocols.

Substituting BGC20-761 with highly selective 5-HT6 antagonists (such as SB-271046 or Ro 04-6790) fails in assays that require the polypharmacological profile (concurrent 5-HT2A/D2 blockade) typical of clinical atypical antipsychotics . These non-indole synthetic comparators are also structurally irrelevant for tryptamine-focused medicinal chemistry. Conversely, substituting with endogenous tryptamines like 5-MeO-DMT introduces profound 5-HT2A agonism, leading to severe hallucinogenic behavioral artifacts that confound cognitive assays [1]. BGC20-761 is uniquely positioned to provide indole-based, multi-target antagonism without agonist-induced toxicity.

Polypharmacological Affinity vs. Highly Selective 5-HT6 Antagonists

BGC20-761 demonstrates a multi-target antagonist profile with human receptor Ki values of 20 nM for 5-HT6, 69 nM for 5-HT2A, and 140 nM for D2 [1]. In contrast, the standard comparator SB-271046 is highly selective for 5-HT6 (pKi ~ 9.0) with >200-fold selectivity over other receptors, lacking significant D2 or 5-HT2A affinity .

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data5-HT6 (20 nM), 5-HT2A (69 nM), D2 (140 nM)
Comparator Or BaselineSB-271046 (5-HT6 selective, >200-fold over 5-HT2A/D2)
Quantified DifferenceBroad-spectrum multi-target blockade vs. highly selective single-target blockade
ConditionsIn vitro human receptor binding assays

Procuring BGC20-761 provides a single-molecule reference standard that mimics the polypharmacology of atypical antipsychotics, eliminating the need for complex multi-drug cocktails in screening workflows.

Tryptamine Core Retention vs. Synthetic Non-Indole Scaffolds

Unlike mainstream 5-HT6 antagonists such as Ro 04-6790 (an aminopyrimidine) and SB-271046 (a benzothiophene), BGC20-761 retains the endogenous indole core of serotonin [1]. This 2-phenyl-substituted tryptamine analog allows for direct structural comparisons in SAR studies that require an intact indole nucleus.

Evidence DimensionChemical Scaffold Suitability
Target Compound DataIndole-based tryptamine analog
Comparator Or BaselineRo 04-6790 / SB-271046 (Non-indole synthetics)
Quantified DifferencePresence vs. absence of the endogenous indole nucleus
ConditionsStructural baseline selection for medicinal chemistry

Essential for medicinal chemists who require an indole-containing baseline to synthesize or benchmark novel tryptamine derivatives.

Abolition of 5-HT2A Agonism via 2-Phenyl Substitution

The parent compound 5-MeO-DMT is a potent 5-HT1A/5-HT2A agonist known to induce profound behavioral artifacts (e.g., hallucinogenic head-twitch responses). The addition of a 2-phenyl group in BGC20-761 completely abolishes this 5-HT2A agonism, shifting the functional profile to antagonism (Ki = 69 nM) while conserving high 5-HT6 affinity [1].

Evidence Dimension5-HT2A Functional Activity
Target Compound DataAntagonist (Ki = 69 nM)
Comparator Or Baseline5-MeO-DMT (Potent Agonist)
Quantified DifferenceComplete functional reversal from agonism to antagonism
ConditionsIn vitro and in vivo functional assays

Allows researchers to utilize a tryptamine analog in cognitive assays without the confounding hallucinogenic artifacts associated with 5-HT2A agonists.

In Vivo Efficacy in Cholinergic Deficit Models

In preclinical rodent models, baseline administration of the anticholinergic scopolamine (0.4 mg/kg i.p.) induces severe social recognition deficits. BGC20-761 dose-dependently reverses this deficit at 5 mg/kg and 10 mg/kg i.p. [1]. This establishes its utility as a reliable positive control in memory consolidation protocols.

Evidence DimensionReversal of Cognitive Deficit
Target Compound DataEfficacious at 5-10 mg/kg i.p.
Comparator Or BaselineScopolamine baseline (0.4 mg/kg i.p. deficit)
Quantified DifferenceDose-dependent restoration of social recognition
ConditionsIn vivo rat social recognition task

Validates the compound as a highly effective positive control for laboratories screening novel pro-cognitive or anti-dementia therapeutics.

Reference Standard for Atypical Antipsychotic Development

Due to its multi-target affinity for 5-HT6, 5-HT2A, and D2 receptors, BGC20-761 is the ideal reference standard for in vitro screening assays aimed at developing next-generation atypical antipsychotics, where selective 5-HT6 antagonists like SB-271046 fall short [1].

Structural Baseline for Tryptamine SAR Studies

Because it retains the endogenous indole core, BGC20-761 serves as a critical structural baseline for medicinal chemistry programs exploring the structure-activity relationships of serotonin analogs, providing a direct comparator that non-indole scaffolds cannot offer [2].

Positive Control in Cholinergic Deficit Reversal Assays

Its proven efficacy in reversing scopolamine-induced memory deficits at 5-10 mg/kg makes it a reliable positive control for in vivo behavioral pharmacology studies evaluating cognitive enhancers and Alzheimer's disease therapeutics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

294.173213330 Da

Monoisotopic Mass

294.173213330 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G5F6ESV5I

Wikipedia

BGC20-761

Dates

Last modified: 08-15-2023
1. Glennon, R.A., et al. 2000. J. Med. Chem. 43: 1011-1018. PMID: 10715164
2. Mitchell, E.S., et al. 2006. Neuropharmacology. 50: 412-420. PMID: 16298400

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